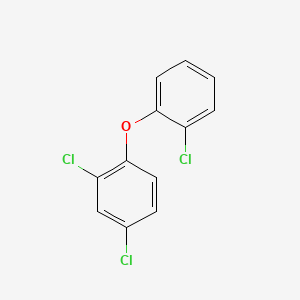
L-Lysine, N6-L-methionyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine, N6-L-methionyl- is a dipeptide formed from L-methionine and L-lysine residues It is a compound of interest in various fields due to its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N6-L-methionyl- typically involves the coupling of L-methionine and L-lysine. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of L-Lysine, N6-L-methionyl- can be achieved through fermentation processes. For example, L-lysine is produced via fermentation using Corynebacterium glutamicum, which is then coupled with L-methionine through enzymatic or chemical methods to form the dipeptide .
Análisis De Reacciones Químicas
Types of Reactions
L-Lysine, N6-L-methionyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methionine residue can lead to the formation of methionine sulfoxide or methionine sulfone .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of L-Lysine, N6-L-methionyl- involves its incorporation into proteins and peptides. It acts as a substrate for enzymes involved in peptide bond formation and post-translational modifications. The compound can also interact with specific molecular targets, such as aminoacyl-tRNA synthetases, to facilitate the synthesis of peptide-derived metabolites .
Comparación Con Compuestos Similares
L-Lysine, N6-L-methionyl- can be compared with other similar compounds, such as:
N6,N6,N6-trimethyl-L-lysine: This compound is a trimethylated derivative of L-lysine and is involved in various metabolic processes.
Methionyl-Lysine: Another dipeptide formed from L-methionine and L-lysine, similar to L-Lysine, N6-L-methionyl-, but with different structural and functional properties.
Propiedades
Número CAS |
71816-20-1 |
|---|---|
Fórmula molecular |
C11H23N3O3S |
Peso molecular |
277.39 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C11H23N3O3S/c1-18-7-5-8(12)10(15)14-6-3-2-4-9(13)11(16)17/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1 |
Clave InChI |
QNAISRNXSIMUNW-IUCAKERBSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)N |
SMILES canónico |
CSCCC(C(=O)NCCCCC(C(=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)

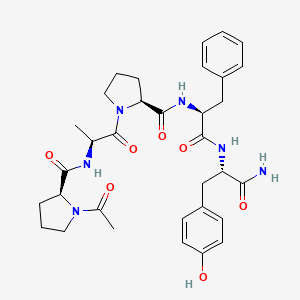
![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
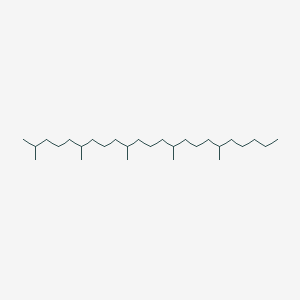

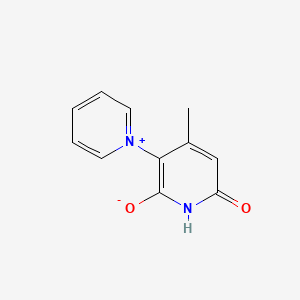
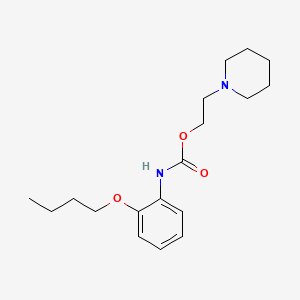
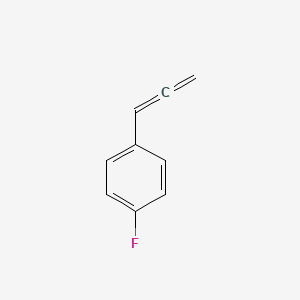

![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
